
2-chloro-N-(3,5-dichloro-6-methylpyridin-2-yl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3,5-dichloro-6-methylpyridin-2-yl)acetamide typically involves the reaction of 3,5-dichloro-6-methylpyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3,5-dichloro-6-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the acetamide group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted acetamides.
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Agrochemical Development
2-Chloro-N-(3,5-dichloro-6-methylpyridin-2-yl)acetamide is primarily utilized in the development of herbicides and pesticides. Its structural characteristics allow it to effectively inhibit specific enzymes in plants, making it a candidate for selective weed control.
Case Study : A study published in Pesticide Biochemistry and Physiology highlighted the efficacy of similar compounds in controlling resistant weed species. The study demonstrated that derivatives of this compound could significantly reduce the growth of target weeds while minimizing damage to crops .
Pharmaceutical Research
This compound is also investigated for its potential pharmaceutical applications, particularly in developing anti-cancer agents. The presence of multiple chlorine atoms enhances its ability to interact with biological targets.
Case Study : Research conducted by a pharmaceutical company explored the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that the compound exhibited significant anti-proliferative effects, suggesting its potential as a lead compound for further drug development .
Toxicological Considerations
The toxicity profile of this compound is critical for its application in both agriculture and pharmaceuticals. Studies have shown that while it can be effective against pests and certain cancer cells, it also poses risks to non-target organisms.
Toxicity Parameter | Value |
---|---|
Acute Toxicity (LD50) | Varies by species |
Environmental Impact | Moderate |
Human Health Risk | Considerable |
Regulatory Status
Due to its chemical properties and potential risks, this compound is subject to regulatory scrutiny. It is classified under hazardous substances due to its potential environmental impact and toxicity to aquatic life.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3,5-dichloro-6-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3,5-dichloropyridin-2-yl)acetamide
- 2-chloro-N-(3,5-dichloro-4-methylpyridin-2-yl)acetamide
- 2-chloro-N-(3,5-dichloro-6-ethylpyridin-2-yl)acetamide
Uniqueness
2-chloro-N-(3,5-dichloro-6-methylpyridin-2-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The presence of the methyl group at the 6-position may enhance its lipophilicity and affect its interaction with biological targets .
Biological Activity
2-chloro-N-(3,5-dichloro-6-methylpyridin-2-yl)acetamide is a chemical compound with potential biological activities that have garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₈H₇Cl₃N₂O
- Molecular Weight : 253.51 g/mol
- CAS Number : 726152-66-5
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dichloro-6-methylpyridine with chloroacetyl chloride in the presence of a base such as triethylamine. This process is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Anticancer Activity
Preliminary studies suggest that this compound may also have anticancer properties. It has been explored for its ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The exact pathways remain to be fully elucidated but may involve interaction with key molecular targets within cancer cells .
The mechanism of action for this compound likely involves binding to specific enzymes or receptors within target cells. This binding can modulate enzymatic activity or interfere with cellular signaling pathways, leading to observed biological effects such as antimicrobial and anticancer activity .
Study on Antimicrobial Activity
A study evaluated the antibacterial properties of various acetamide derivatives, noting that compounds structurally related to this compound displayed varying degrees of effectiveness against common bacterial strains. The findings suggested a correlation between structural features and biological activity .
Investigation into Anticancer Properties
Another research effort focused on assessing the cytotoxic effects of similar compounds against human cancer cell lines. Results indicated that certain derivatives could induce significant apoptosis in cancer cells, suggesting potential therapeutic applications for compounds like this compound .
Comparison with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-chloro-N-(3,5-dichloropyridin-2-yl)acetamide | Lacks methyl group at position 6 | Moderate antibacterial activity |
2-chloro-N-(3,5-dichloro-4-methylpyridin-2-yl)acetamide | Methyl group at position 4 | Anticancer properties noted |
2-chloro-N-(3,5-dichloro-6-ethylpyridin-2-yl)acetamide | Ethyl group at position 6 | Potentially less active than methyl derivative |
Properties
IUPAC Name |
2-chloro-N-(3,5-dichloro-6-methylpyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3N2O/c1-4-5(10)2-6(11)8(12-4)13-7(14)3-9/h2H,3H2,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRCHPNFKWSWAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1Cl)Cl)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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